15(R)-HETE

Inflammation resolution Lipoxin biosynthesis Transcellular metabolism

15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) is a monohydroxy fatty acid eicosanoid produced primarily via the aspirin-acetylated COX-2 pathway or non-enzymatic oxidation of arachidonic acid, distinguishing it from the 15-lipoxygenase (15-LO)-derived 15(S)-HETE enantiomer. It serves as the endogenous precursor for the specialized pro-resolving mediators 15(R)-lipoxin A4 and B4, a biosynthetic route unique to the R-stereoisomer.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
Cat. No. B1241686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15(R)-HETE
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O
InChIInChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+/t19-/m1/s1
InChIKeyJSFATNQSLKRBCI-UDQWCNDOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15(R)-HETE for Research Procurement: Baseline Characteristics and Primary Comparators


15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) is a monohydroxy fatty acid eicosanoid produced primarily via the aspirin-acetylated COX-2 pathway or non-enzymatic oxidation of arachidonic acid, distinguishing it from the 15-lipoxygenase (15-LO)-derived 15(S)-HETE enantiomer [1]. It serves as the endogenous precursor for the specialized pro-resolving mediators 15(R)-lipoxin A4 and B4, a biosynthetic route unique to the R-stereoisomer [2]. The compound exhibits selective agonism at peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) and has been identified as a ligand for the G protein-coupled receptor GPR39 in vascular smooth muscle [3]. Closest comparators include 15(S)-HETE (the stereoisomer), 12(S)-HETE (the predominant 12-LO product), 5(S)-HETE (5-LO product), and the synthetic 15(S)-HETE analog (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic acid (HETE analog 1).

Why 15(R)-HETE Cannot Be Substituted with Generic 15(S)-HETE or 12-HETE: Key Differentiation Drivers


Generic substitution of 15(R)-HETE with its S-enantiomer or other HETE regioisomers fails due to pronounced stereospecificity in both biosynthetic precursor function and protein binding. While 15(R)-HETE and 15(S)-HETE exhibit comparable potency at PPARβ/δ transcriptional activation, they diverge sharply in their capacity to serve as substrates for transcellular lipoxin biosynthesis—15(R)-HETE is preferentially metabolized to 15-epi-lipoxins, whereas 15(S)-HETE yields the LXA4 series [1]. In protein displacement assays, 15(S)-HETE and other S-enantiomers demonstrate significantly greater binding to cytosolic actin than 15(R)-HETE, establishing functional stereoselectivity at the protein interface [2]. Regioisomers such as 12(S)-HETE and 5(S)-HETE engage distinct receptor systems (GPR31 and OXE receptor, respectively) and drive divergent downstream signaling outcomes—12-HETE stimulates JNK activity at 1 nM while 15-HETE does not—rendering them functionally non-interchangeable . Selection of the correct stereoisomer is therefore essential for experiments targeting lipoxin biosynthesis, PPARβ/δ-driven transcription, or protein-binding studies where stereochemistry dictates biological outcome.

15(R)-HETE Comparative Quantitative Evidence for Scientific Procurement


15(R)-HETE vs. 15(S)-HETE: Preferential Metabolism to 15-epi-Lipoxins in Human Neutrophils

In human polymorphonuclear cells (PMNs) stimulated with calcium ionophore A23187, 15(R)-HETE was preferentially metabolized over 15(S)-HETE, resulting in greater production of 15-epi-lipoxins compared to LXs. Both 15-HETE enantiomers significantly decreased LTB4 release by PMNs [1].

Inflammation resolution Lipoxin biosynthesis Transcellular metabolism

15(R)-HETE vs. 15(S)-HETE and Other (S)-Hydroxy Fatty Acids: Differential Cytosolic Actin Binding Displacement

In fatty acid competition experiments using 15(S)-HETE biotin hydrazide as a probe for cytosolic proteins, the order of effectiveness in displacing the probe from actin (43 kD) was 13(S)-HODE > 5(S)-HETE ≈ 15(S)-HETE > > stearic acid ≈ arachidonic acid ≈ 15(R)-HETE. 15(R)-HETE exhibited negligible displacement activity compared to its S-enantiomer [1].

Protein-lipid interaction 5-lipoxygenase inhibition Cytosolic actin

15(R)-HETE vs. 12-HETE: Divergent JNK Activation in Pancreatic Beta-Cells

In RIN m5F pancreatic beta-cells, 1 nM 12-HETE stimulated c-Jun N-terminal kinase (JNK) activity, whereas 1 nM 15-HETE (the 15-lipoxygenase pathway product) did not stimulate JNK activity. This demonstrates functional divergence between the 12-LO and 15-LO pathway products .

JNK signaling Pancreatic beta-cell Cytokine response

15(R)-HETE vs. 15(S)-HETE: Equivalent PPARβ/δ Agonist Potency

Both 15(R)-HETE and 15(S)-HETE are similarly potent at inducing PPARβ/δ coactivator binding and transcriptional activation. 15-HETE strongly induces the PPAR target gene Angptl4 in a PPARβ/δ-dependent manner [1].

PPARβ/δ agonism Nuclear receptor Transcriptional activation

15(R)-HETE vs. HETE Analog 1: Stability Advantage Without Pro-proliferative Activity in Prostate Cancer Cells

(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic acid (HETE analog 1), a synthetic isomer of 15(S)-HETE with an R-configuration at C-15, exhibits significantly greater stability to autoxidation than 15(S)-HETE. In human hormone-independent prostate carcinoma PC-3 cells, HETE analog 1 produced concentration-dependent inhibition of proliferation and migration, whereas 15(S)-HETE stimulated vascular smooth muscle cell proliferation more potently [1].

Eicosanoid analog Stability Antiproliferative

15(R)-HETE vs. Other HETEs: Distinct Receptor Engagement at GPR39

GPR39 was identified as a microvascular smooth muscle cell receptor selective for two endogenous eicosanoids: 15-HETE and 14,15-EET. 15-HETE increases mVSMC intracellular calcium via GPR39 and augments coronary microvascular resistance, whereas 14,15-EET inhibits these actions. GPR39 does not respond to other HETE regioisomers in this context [1].

GPR39 Eicosanoid receptor Calcium signaling

15(R)-HETE: Recommended Research and Procurement Application Scenarios


Inflammation Resolution Studies Requiring Endogenous 15-epi-Lipoxin Precursor

When investigating transcellular biosynthesis of specialized pro-resolving mediators (SPMs) in human neutrophil models, 15(R)-HETE is the required substrate for generating 15-epi-lipoxins. Studies confirm preferential metabolism of 15(R)-HETE over 15(S)-HETE in PMNs [4]. Procurement should specify the R-stereoisomer; the S-enantiomer will yield a different lipoxin profile and should not be substituted.

PPARβ/δ Nuclear Receptor Transcriptional Activation Assays

For experiments requiring PPARβ/δ agonism and downstream target gene (e.g., Angptl4) induction, either 15(R)-HETE or 15(S)-HETE may be used interchangeably as they exhibit equivalent potency in coactivator binding and transcriptional activation [4]. Researchers may select based on availability or cost without compromising PPARβ/δ-specific endpoints.

Stereospecific Protein-Lipid Interaction Negative Control Experiments

15(R)-HETE serves as an essential negative control in experiments assessing stereospecific binding of hydroxy fatty acids to cytosolic actin or 5-lipoxygenase inhibition. Its negligible displacement activity relative to 15(S)-HETE and 13(S)-HODE [4] makes it the appropriate baseline for verifying enantiomer-specific protein interactions.

Cardiovascular Pharmacology Targeting GPR39-Mediated Microvascular Tone

Studies of coronary vascular resistance and eicosanoid signaling in microvascular smooth muscle cells require 15-HETE as the endogenous GPR39 agonist. 15-HETE selectively increases intracellular calcium and augments microvascular resistance via GPR39, with 14,15-EET serving as the antagonistic ligand [4]. Other HETE regioisomers are not suitable substitutes for this receptor system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 15(R)-HETE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.